![molecular formula C21H22FN3O4S B2850792 methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 942004-80-0](/img/structure/B2850792.png)
methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a fluorobenzamide group. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs) and integrins. These interactions can lead to significant physiological changes.
G Protein-Coupled Receptors (GPCRs)
GPCRs are pivotal in many signaling pathways. The compound is hypothesized to act as an agonist or antagonist at specific GPCRs, influencing intracellular calcium levels and cyclic AMP production. This modulation can affect processes such as neurotransmission and immune responses .
Integrin Inhibition
The compound has been identified as an inhibitor of integrins α1β1 and α6β1. Integrins are critical for cell adhesion and signaling; thus, their inhibition can have implications in treating fibrotic diseases and cancer metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. Notably, it showed an IC50 value of approximately 0.14 μM against specific cancer cell types, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent. Furthermore, the compound demonstrated favorable pharmacokinetic properties, including good bioavailability and metabolic stability .
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects predominantly involving gastrointestinal disturbances.
- Case Study on Fibrosis : Another study focused on the use of the compound for treating pulmonary fibrosis. Patients reported improved lung function and quality of life metrics after treatment with the compound over a six-month period.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate. Research indicates that compounds with similar structures can ameliorate insulin sensitivity and hyperlipidemia in diabetic models. For instance, a related thiazole derivative demonstrated significant improvements in glucose metabolism and lipid profiles in streptozotocin-induced diabetic rats .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are well-documented. This compound may exhibit similar effects by reducing oxidative stress markers and enhancing the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD). This activity is crucial for protecting against cellular damage in various pathological conditions .
Neurological Applications
Compounds that target G protein-coupled receptors (GPCRs) have gained attention for their role in treating neurological disorders. This compound may interact with specific GPCRs implicated in mood regulation and cognitive function, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Case Study 1: Insulin Sensitivity Improvement
In a controlled study involving diabetic rats treated with a thiazole derivative similar to this compound, significant improvements were observed in insulin sensitivity and lipid profiles after four weeks of treatment. The compound effectively reduced serum glucose levels and improved the lipid profile by lowering triglycerides and cholesterol levels while increasing HDL cholesterol .
Case Study 2: Antioxidant Effects
Another study assessed the antioxidant effects of thiazole derivatives on oxidative stress markers in diabetic rats. The administration of these compounds resulted in a notable increase in GSH and SOD levels while decreasing malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage .
Eigenschaften
IUPAC Name |
methyl 1-[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-29-20(28)13-8-10-25(11-9-13)19(27)15-6-7-16-17(15)23-21(30-16)24-18(26)12-2-4-14(22)5-3-12/h2-5,13,15H,6-11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRKKHMUWBTIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.